molecular formula C21H42O B129218 [S-(E)]-7-Heneicosen-10-ol CAS No. 68711-41-1

[S-(E)]-7-Heneicosen-10-ol

Cat. No.: B129218
CAS No.: 68711-41-1
M. Wt: 310.6 g/mol
InChI Key: MVLLDSWHNLOGFG-RLHAVTDZSA-N
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Description

[S-(E)]-7-Heneicosen-10-ol is a chemical compound that belongs to the class of organic compounds known as alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in the molecule. This compound is notable for its unique structure, which includes a long carbon chain with a double bond and a hydroxyl group at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S-(E)]-7-Heneicosen-10-ol typically involves several steps, including the formation of the carbon chain, introduction of the double bond, and addition of the hydroxyl group. One common method involves the use of Grignard reagents to form the carbon chain, followed by a Wittig reaction to introduce the double bond. The hydroxyl group can be added through hydroboration-oxidation or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving the use of catalysts and controlled reaction conditions to ensure the desired product is obtained in high purity.

Chemical Reactions Analysis

Types of Reactions

[S-(E)]-7-Heneicosen-10-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: Ketones or aldehydes, depending on the specific conditions.

    Reduction: Saturated alcohols.

    Substitution: Halogenated compounds or other substituted derivatives.

Scientific Research Applications

[S-(E)]-7-Heneicosen-10-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [S-(E)]-7-Heneicosen-10-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and double bond play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Properties

IUPAC Name

(E,10S)-henicos-7-en-10-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O/c1-3-5-7-9-11-12-14-16-18-20-21(22)19-17-15-13-10-8-6-4-2/h15,17,21-22H,3-14,16,18-20H2,1-2H3/b17-15+/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLLDSWHNLOGFG-RLHAVTDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC=CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C/C=C/CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562128
Record name (7E,10S)-Henicos-7-en-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68711-41-1
Record name (7E,10S)-Henicos-7-en-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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